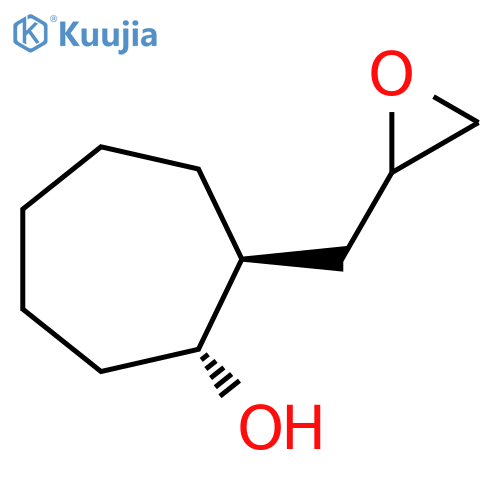

Cas no 2228020-07-1 (rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol)

2228020-07-1 structure

商品名:rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol

rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol

- rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol

- EN300-1636576

- 2228020-07-1

-

- インチ: 1S/C10H18O2/c11-10-5-3-1-2-4-8(10)6-9-7-12-9/h8-11H,1-7H2/t8-,9?,10+/m0/s1

- InChIKey: GTOFBIYBVRIFCX-DJBFQZMMSA-N

- ほほえんだ: O1CC1C[C@@H]1CCCCC[C@H]1O

計算された属性

- せいみつぶんしりょう: 170.130679813g/mol

- どういたいしつりょう: 170.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 32.8Ų

rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1636576-250mg |

rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |

2228020-07-1 | 250mg |

$1209.0 | 2023-09-22 | ||

| Enamine | EN300-1636576-1.0g |

rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |

2228020-07-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1636576-1000mg |

rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |

2228020-07-1 | 1000mg |

$1315.0 | 2023-09-22 | ||

| Enamine | EN300-1636576-500mg |

rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |

2228020-07-1 | 500mg |

$1262.0 | 2023-09-22 | ||

| Enamine | EN300-1636576-50mg |

rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |

2228020-07-1 | 50mg |

$1104.0 | 2023-09-22 | ||

| Enamine | EN300-1636576-10000mg |

rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |

2228020-07-1 | 10000mg |

$5652.0 | 2023-09-22 | ||

| Enamine | EN300-1636576-5000mg |

rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |

2228020-07-1 | 5000mg |

$3812.0 | 2023-09-22 | ||

| Enamine | EN300-1636576-2500mg |

rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |

2228020-07-1 | 2500mg |

$2576.0 | 2023-09-22 | ||

| Enamine | EN300-1636576-100mg |

rac-(1R,2S)-2-[(oxiran-2-yl)methyl]cycloheptan-1-ol |

2228020-07-1 | 100mg |

$1157.0 | 2023-09-22 |

rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

2228020-07-1 (rac-(1R,2S)-2-(oxiran-2-yl)methylcycloheptan-1-ol) 関連製品

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 61549-49-3(9-Decenenitrile)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2279938-29-1(Alkyne-SS-COOH)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量